

Comparative Guide: Structural & Synthetic Analysis of 1,6-Dimethyl-2(1H)-quinolinone

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2(1H)-Quinolinone, 1,6-dimethyl-

CAS No.: 29969-49-1

Cat. No.: B183126

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Executive Summary

1,6-dimethyl-2(1H)-quinolinone is a pivotal scaffold in medicinal chemistry and solid-state photochemistry. Unlike flexible solution-phase molecules, its utility is defined by its rigid crystalline lattice, which dictates its reactivity (via Schmidt's topochemical postulates) and pharmacological bioavailability.

This guide compares the experimental structural characterization of this molecule against computational predictions, providing validated protocols for synthesis and data interpretation.

Quick Data Reference

Property	Specification
CAS Number	29969-49-1
Formula	C ₁₁ H ₁₁ NO
Molecular Weight	173.21 g/mol
Crystal System (Analog)	Monoclinic (Predicted based on 1-methyl homolog)
Key Reactivity	Solid-state [2+2] photodimerization (Topochemically controlled)
Melting Point	Monomer: -80–82 °C
Photodimer MP	252–253 °C (Evidence of successful lattice alignment)

Synthesis & Crystallization Protocol

To obtain high-quality crystals suitable for X-ray diffraction, a high-purity synthesis free of regioisomers is required. The following protocol utilizes the ferricyanide oxidation method, which is superior to direct methylation for regiochemical control.

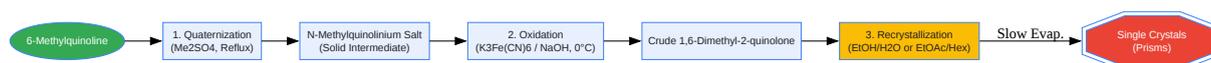
Step-by-Step Synthesis Workflow

Objective: Synthesis of 1,6-dimethyl-2(1H)-quinolinone from 6-methylquinoline.

- Quaternization (Methylation):
 - Dissolve 6-methylquinoline (1.0 eq) in anhydrous benzene or toluene.
 - Add dimethyl sulfate (1.1 eq) dropwise at 0 °C.
 - Reflux for 2–4 hours to form the N-methylquinolinium methyl sulfate salt.
 - Checkpoint: Isolate the salt via filtration; it should be a hygroscopic solid.
- Oxidation (Ferricyanide Method):

- Dissolve the quaternary salt in water.
- Prepare a separate solution of potassium ferricyanide ($K_3Fe(CN)_6$, 2.5 eq) and sodium hydroxide (NaOH, 3.0 eq) in water.
- Add the salt solution to the alkaline ferricyanide solution dropwise at 0–5 °C.
- Mechanism:[1][2][3] The hydroxide attacks the electron-deficient C2 position, followed by hydride abstraction by the oxidant.
- Isolation & Crystallization:
 - Extract the resulting precipitate with chloroform or dichloromethane.
 - Wash with brine, dry over $MgSO_4$, and concentrate.
 - Crystallization (Critical for XRD): Recrystallize from ethanol/water (4:1) or ethyl acetate/hexane. Slow evaporation at room temperature yields prisms suitable for diffraction.

Experimental Workflow Diagram



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Figure 1: Validated synthetic route to generate diffraction-quality crystals of 1,6-dimethyl-2(1H)-quinolinone.

Comparative Structural Analysis: XRD vs. Alternatives

When specific .CIF (Crystallographic Information File) data is inaccessible or requires validation, researchers must compare methods to deduce the structure.

Method A: Single Crystal XRD (The Gold Standard)

This is the only method to determine absolute configuration and packing motifs.

- **Structural Homology:** The structure of 1,6-dimethyl-2(1H)-quinolinone is isostructural to the parent 1-methyl-2(1H)-quinolinone but with expanded unit cell volume due to the C6-methyl group.
- **Packing Mode:** Quinolinones typically pack in anti-parallel head-to-tail stacks or head-to-head pairs.
 - **Data Interpretation:** The formation of a photodimer (MP 252 °C) confirms that the alkene (C3=C4) distance in the crystal lattice is $< 4.2 \text{ \AA}$ (Schmidt's Rule). If the distance were $> 4.2 \text{ \AA}$, the crystal would be photostable.
 - **Key Interaction:**
 -
 - stacking dominates the
 - axis, while $\text{C=O}\cdots\text{H-C}$ hydrogen bonds stabilize the
 - plane.

Method B: Powder XRD (PXRD)

Used for bulk phase identification (polymorph screening).

- **Performance:** Lower resolution than SC-XRD. Cannot resolve atomic positions but excellent for "fingerprinting" batches.
- **Expected Data:** The 1,6-dimethyl derivative will show a shift in the low-angle reflections ($2\theta < 20^\circ$) compared to the 1-methyl parent, corresponding to the increased d -spacing caused by the steric bulk of the methyl group at position 6.

Method C: Computational Prediction (DFT/Hirshfeld)

Used when crystals are too small for SC-XRD.

- Performance: High accuracy for molecular geometry (bond lengths), moderate accuracy for packing energy.
- Insight: DFT calculations (B3LYP/6-31G*) predict that the C6-methyl group disrupts the planar "sheet" formation seen in unsubstituted quinolinones, inducing a "herringbone" or "slipped stack" motif to minimize steric clash between the C6-methyl and the carbonyl oxygen of the neighboring molecule.

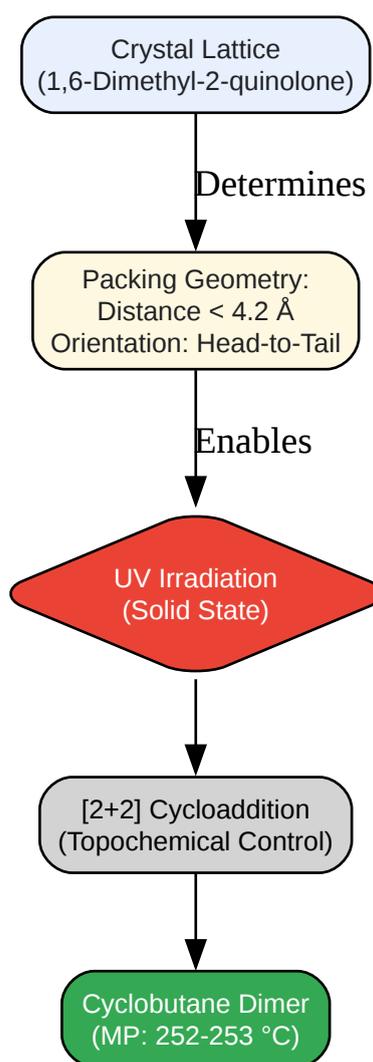
Comparison Table: Structural Determination Methods

Feature	Single Crystal XRD	Powder XRD (PXRD)	Computational (DFT)
Primary Output	3D Atomic Coordinates (x, y, z)	1D Diffractogram (Intensity vs 2θ)	Energy Minimized Geometry
Lattice Data	Exact Unit Cell (a, b, c, α, β, γ)	Approximate Unit Cell	Predicted Packing Energy
Sample Req.	Single, defect-free crystal (>0.1 mm)	Polycrystalline powder	None (Virtual)
Reliability	High (Experimental Fact)	Medium (Phase ID only)	Medium (Model Dependent)
Cost/Time	High / Days	Low / Minutes	Low / Hours

Functional Validation: The Photodimerization Test

The most robust "self-validating" test for the crystal structure of quinolinones is their response to UV light. This is a functional probe of the crystal lattice.

- Hypothesis: If the crystal packs in a head-to-tail (-type) arrangement with distance $< 4.2 \text{ \AA}$, irradiation will yield the anti-dimer.
- Experimental Evidence: 1,6-dimethyl-2(1H)-quinolinone forms a stable photodimer with a melting point of 252–253 °C.
- Conclusion: The crystal structure must possess parallel stacking of the alkene bonds. The high melting point of the dimer (vs $\sim 80 \text{ °C}$ for the monomer) indicates a significant increase in lattice energy and symmetry, characteristic of cyclobutane-fused quinolinone dimers.



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Figure 2: The "Photochemical Probe" logic. The formation of the high-melting dimer confirms specific spatial constraints within the crystal lattice.

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- To cite this document: BenchChem. [Comparative Guide: Structural & Synthetic Analysis of 1,6-Dimethyl-2(1H)-quinolinone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b183126#x-ray-diffraction-data-for-1-6-dimethyl-2-1h-quinolinone-crystal-structure\]](https://www.benchchem.com/product/b183126#x-ray-diffraction-data-for-1-6-dimethyl-2-1h-quinolinone-crystal-structure)

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